molecular formula C13H10ClNO B14556278 (3-Amino-2-chlorophenyl)(phenyl)methanone CAS No. 62261-40-9

(3-Amino-2-chlorophenyl)(phenyl)methanone

Cat. No.: B14556278
CAS No.: 62261-40-9
M. Wt: 231.68 g/mol
InChI Key: UEDUMQUYPBSPCR-UHFFFAOYSA-N
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Description

(3-Amino-2-chlorophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, where one of the phenyl rings is substituted with an amino group at the 3-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2-chlorophenyl)(phenyl)methanone typically involves the reaction of 3-amino-2-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts acylation mechanism, where the acyl chloride reacts with the aromatic ring to form the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-chlorophenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-2-chlorophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-2-chlorophenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The amino and chloro substituents can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorophenyl)(phenyl)methanone
  • (2-Amino-5-nitrophenyl)(phenyl)methanone
  • (3-Aminophenyl)(phenyl)methanone

Uniqueness

(3-Amino-2-chlorophenyl)(phenyl)methanone is unique due to the specific positioning of the amino and chloro groups on the benzene ring. This structural arrangement can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups can lead to unique electronic properties, making it a valuable compound for various applications.

Properties

CAS No.

62261-40-9

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

(3-amino-2-chlorophenyl)-phenylmethanone

InChI

InChI=1S/C13H10ClNO/c14-12-10(7-4-8-11(12)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2

InChI Key

UEDUMQUYPBSPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)N)Cl

Origin of Product

United States

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